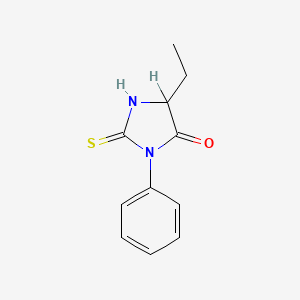

4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo-

Vue d'ensemble

Description

4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo- is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo-, also known as R 68151, is a compound with significant biological activity, particularly as a topical treatment for hyperkeratotic skin diseases. This article reviews its biological properties, mechanisms of action, and relevant clinical studies.

- IUPAC Name : 5-Ethyl-3-phenyl-2-thioxo-4-imidazolidinone

- CAS Number : 66256-32-4

- Molecular Formula : C11H12N2OS

- Molecular Weight : 224.29 g/mol

R 68151 acts primarily as an inhibitor of the enzyme 5-lipoxygenase , which is involved in the inflammatory process. By inhibiting this enzyme, the compound reduces the production of leukotrienes, thereby alleviating inflammation associated with various skin conditions .

Biological Activity

The biological activity of R 68151 has been studied in various contexts:

- Topical Treatment for Psoriasis :

- Other Hyperkeratotic Conditions :

Case Study 1: Treatment of Lamellar Ichthyosis

A 19-year-old male patient with lamellar ichthyosis was treated with R 68151 after failing multiple therapies. The treatment led to significant improvements in skin texture and reduced erythema after several weeks .

Case Study 2: Efficacy in Other Dermatoses

In another case, R 68151 was applied to patients with different hyperkeratotic skin diseases. The results indicated a marked reduction in scaling and improvement in overall skin condition after consistent application over a month .

Research Findings

The following table summarizes key findings from various studies on the biological activity of R 68151:

| Study | Condition Treated | Sample Size | Outcome |

|---|---|---|---|

| Kragballe et al. (1992) | Psoriasis | 88 patients | Significant improvement in scaling and erythema |

| Case Report A | Lamellar Ichthyosis | 1 patient | Marked reduction in erythema and improved skin texture |

| Case Report B | Hyperkeratotic Dermatoses | Multiple patients | Notable reduction in scaling and inflammation |

Applications De Recherche Scientifique

Pharmacological Applications

1. Anti-inflammatory and Dermatological Uses

R 68151 has been studied for its efficacy as a topical treatment for hyperkeratotic skin diseases. A clinical trial involving 88 patients with psoriasis demonstrated significant improvement in skin lesions when treated with a 2% ointment of R 68151 compared to a vehicle control. The compound primarily targets the inhibition of 5-lipoxygenase, an enzyme involved in inflammatory pathways, thereby reducing scaling and erythema associated with psoriasis and other hyperkeratotic conditions .

Case Study:

- Patient Group: 88 individuals with psoriasis.

- Treatment: Topical application of 2% R 68151 ointment.

- Outcome: Significant reduction in scaling and erythema compared to control.

2. Antibacterial Activity

Research has indicated that derivatives of 4-imidazolidinone possess moderate antibacterial properties against both Gram-positive and Gram-negative bacteria. A study highlighted the antibacterial efficacy of various substituted imidazolidinones against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus. The antibacterial mechanism is linked to the inhibition of post-translational modifications in bacterial peptides .

3. Anticancer Potential

Recent investigations into the anticancer properties of novel 2-thioxo-4-imidazolidinone derivatives revealed promising results against liver (HepG2) and breast cancer (MCF-7) cell lines. The compounds were evaluated using MTT assays and flow cytometry, indicating potential as anticancer agents .

Chemical Properties and Mechanisms

The structure of 4-imidazolidinone, characterized by its thioxo group, enhances its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation and substitution, which can be tailored to synthesize derivatives with enhanced pharmacological properties.

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Dermatology | Treatment for psoriasis | Significant improvement in lesions (clinical trial) |

| Antibacterial | Inhibition of bacterial growth | Moderate activity against resistant strains |

| Anticancer | Targeting liver and breast cancer | Promising results in cell line studies |

Analyse Des Réactions Chimiques

Cyclization and Derivative Formation

The compound serves as a precursor for synthesizing bioactive derivatives through cyclization and functionalization. Key pathways include:

a. Reaction with Cyclohexyl Isothiocyanate

Under reflux in acetonitrile with glacial acetic acid, it undergoes cyclization to form substituted imidazolidinones. For example:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Cyclohexyl isothiocyanate | 16–70 hrs reflux | N-(3-cyclohexyl-4-oxo-5-(2-oxo-2-(aryl)ethyl)-2-thioxoimidazolidin-1-yl) benzamides | 50–65 |

This reaction expands the heterocyclic core, enabling antimicrobial activity in derivatives .

b. Micheal Addition with Maleimides

The thioxo group participates in Micheal addition with N-substituted maleimides (e.g., phenylmaleimide), forming intermediates that cyclize into fused imidazolidinones. Reaction times range from 6–12 hours in ethanol .

Nucleophilic Substitution at the Thioxo Group

The thioamide (C=S) group acts as a soft nucleophile or undergoes substitution:

a. Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in basic media replaces the thioxo sulfur with alkyl groups:

This modifies electronic properties, influencing biological activity .

b. Condensation with Amines

Primary amines (e.g., aniline) react via nucleophilic attack, forming Schiff bases. For example:

Products show enhanced antifungal activity against Candida albicans .

Oxidation and Reduction Reactions

The thioamide group undergoes redox transformations:

a. Oxidation to Sulfonyl Derivatives

Treatment with hydrogen peroxide or mCPBA oxidizes the thioxo group to sulfonyl (-SO₂-):

Sulfonyl derivatives exhibit altered solubility and binding affinity .

b. Reduction to Thiols

Catalytic hydrogenation (e.g., H₂/Pd-C) reduces C=S to thiol (-SH), enabling further functionalization.

Complexation with Metals

The thioxo group coordinates transition metals (e.g., Cu²⁺, Fe³⁺), forming stable chelates. Spectroscopic studies confirm octahedral geometries in Cu(II) complexes, enhancing antioxidant properties .

Biological Activity Correlation

Derivatives’ reactivity directly impacts pharmacological effects:

| Derivative Type | Bioactivity (MIC, µg/mL) | Mechanism |

|---|---|---|

| Benzamide-substituted | S. aureus: 25, P. aeruginosa: 25 | DNA intercalation, enzyme inhibition |

| 4-Chlorophenyl analogues | C. albicans: 50–100 | Disruption of fungal membrane integrity |

Antimicrobial efficacy correlates with electron-withdrawing substituents (e.g., -Cl, -Br) enhancing electrophilicity .

Reactivity in Multi-Step Syntheses

The compound serves as a scaffold for hybrid molecules:

-

Thiazole-Imidazolidinone Hybrids : Synthesized via condensation with thiosemicarbazides, showing antitumor activity .

-

Acridine Conjugates : Coupling with acridine enhances DNA-binding capacity, inhibiting topoisomerase I .

Stability and Reaction Kinetics

Propriétés

IUPAC Name |

5-ethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-9-10(14)13(11(15)12-9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDHIQVHRMAIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386776 | |

| Record name | 4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66256-32-4 | |

| Record name | 4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.